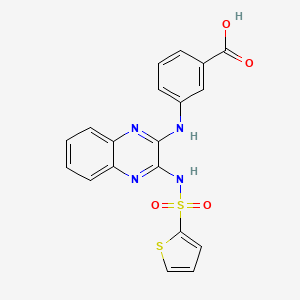

3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid

Beschreibung

3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is a complex organic compound that features a quinoxaline core, a thiophene sulfonamide group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

3-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S2/c24-19(25)12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-29(26,27)16-9-4-10-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTUQEZXZUYHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the reaction of 2,3-dichloroquinoxaline with thiourea to form quinoxaline-2,3-dithione . This intermediate can then be further reacted with thiophene-2-sulfonyl chloride to introduce the thiophene sulfonamide group. Finally, the benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a unique combination of a quinoxaline core, a thiophene sulfonamide group, and a benzoic acid moiety. This structural arrangement contributes to its distinct chemical and biological properties, making it a candidate for various applications in medicinal chemistry and biochemistry.

| Component | Description |

|---|---|

| Quinoxaline Core | Provides a scaffold for biological activity. |

| Thiophene Sulfonamide Group | Enhances solubility and potential interactions with targets. |

| Benzoic Acid Moiety | Contributes to the compound's acidity and reactivity. |

Synthesis of the Compound

The synthesis of 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid typically involves several steps:

- Preparation of the Quinoxaline Core : The quinoxaline structure is often synthesized from 2,3-dichloroquinoxaline via reactions with thiourea.

- Introduction of the Thiophene Sulfonamide Group : This step involves functionalization to attach the thiophene sulfonamide.

- Formation of the Benzoic Acid Moiety : The final step incorporates the benzoic acid component into the structure.

These steps may utilize various reagents and conditions to optimize yield and purity.

Biological Activities

Preliminary studies indicate that 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid exhibits promising biological activities:

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, potentially acting as an enzyme inhibitor or receptor modulator.

- Antimicrobial Activity : Research suggests that it may possess antimicrobial properties, making it suitable for further exploration in therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that similar compounds with quinoxaline structures can effectively inhibit tyrosinase, an enzyme implicated in melanin production and cancer metastasis .

- Molecular Docking Studies : Computational studies have been conducted to understand how the compound interacts with target proteins at a molecular level. These studies often reveal critical interactions that can inform future drug design .

- In Vivo Studies : Some investigations have transitioned into animal models to assess the efficacy of the compound in vivo, providing insights into its therapeutic potential and safety profile .

Wirkmechanismus

The mechanism of action of 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The quinoxaline core can bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline derivatives: Such as 2,3-diphenylquinoxaline.

Thiophene sulfonamides: Such as thiophene-2-sulfonamide.

Benzoic acid derivatives: Such as 3-aminobenzoic acid.

Uniqueness

3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds .

Biologische Aktivität

The compound 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid is an intriguing molecule within the realm of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 368.41 g/mol. The structure features a quinoxaline core linked to a thiophene sulfonamide and a benzoic acid moiety, which may contribute to its bioactivity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiophene sulfonamide group is known for its potential as an enzyme inhibitor, while the quinoxaline moiety may enhance binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, modulating signaling pathways.

Biological Activity

Research indicates that compounds similar to 3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiophene and quinoxaline exhibit significant antibacterial properties against various pathogens.

- Anticancer Properties : Some compounds in this class are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

Several studies have evaluated the biological activity of related compounds:

Case Studies

- Antibacterial Evaluation : A study on similar compounds indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics.

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines without affecting normal fibroblasts, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.